

An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name:	4-Chloro-8-(trifluoromethyl)quinoline
Cat. No.:	B154864

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-8-(trifluoromethyl)quinoline is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 8-position, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutics.

Chemical and Physical Properties

The physicochemical properties of **4-chloro-8-(trifluoromethyl)quinoline** are crucial for its handling, reaction optimization, and formulation development. A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	23779-97-7	[1] [2]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[1]
Molecular Weight	231.6 g/mol	[1]
Melting Point	80-82 °C (lit.)	[1]
Boiling Point	265.5 ± 35.0 °C (Predicted)	[3]
Density	1.427 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Low solubility in water. Soluble in chloroform (for the related 4-chloro-7-(trifluoromethyl)quinoline: 25 mg/mL). Polyhalo-8-quinolinols with chlorine at position 4 have been noted to be unstable in DMSO and DMF.	[1] [3] [4] [5]
Appearance	White to light yellow powder/crystal	[6]

Synthesis and Reactivity

The synthesis of **4-chloro-8-(trifluoromethyl)quinoline** is a multi-step process, with a patented method providing a detailed experimental protocol. The reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom at the 4-position, enabling the introduction of various functional groups.

Experimental Protocol: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

A documented two-step process starting from o-trifluoromethylaniline offers a high-yield synthesis.[\[7\]](#)

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

- To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.
- Add 0.5 g of hydroquinone to the mixture in the dark.
- Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
- Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
- Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.
- The resulting product, β -(o-trifluoromethylanilino)-propanoic acid, is used in the next step.

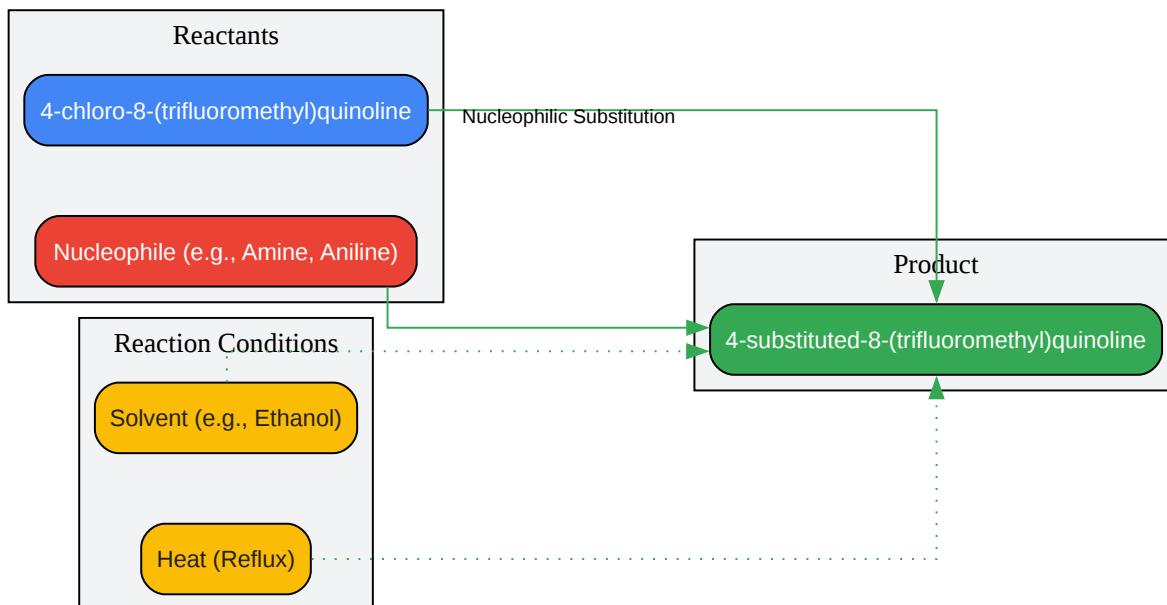
Step B: Synthesis of **4-chloro-8-(trifluoromethyl)quinoline**

- A mixture is prepared and held at 93-95 °C for about 30 minutes.
- 50 g of the product from Step A is added in fractions to this mixture over 6 minutes.
- The mixture is then held at 93-95 °C for an additional 30 minutes.
- After cooling to 70 ± 5 °C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.
- The mixture is cooled over 30 minutes to 15-20 °C to obtain a gummy suspension.
- The suspension is vacuum filtered, washed, and dried.
- The crude product is crystallized from methanol to yield **4-chloro-8-(trifluoromethyl)quinoline** with 98% purity.[\[7\]](#)

General Reactivity: Nucleophilic Substitution

The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various amines, anilines, and other nucleophiles to generate a diverse library of derivatives.[\[8\]](#)

A general workflow for this reaction is depicted below:



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Caption: Generalized workflow for nucleophilic substitution reactions.

Applications in Drug Discovery and Development

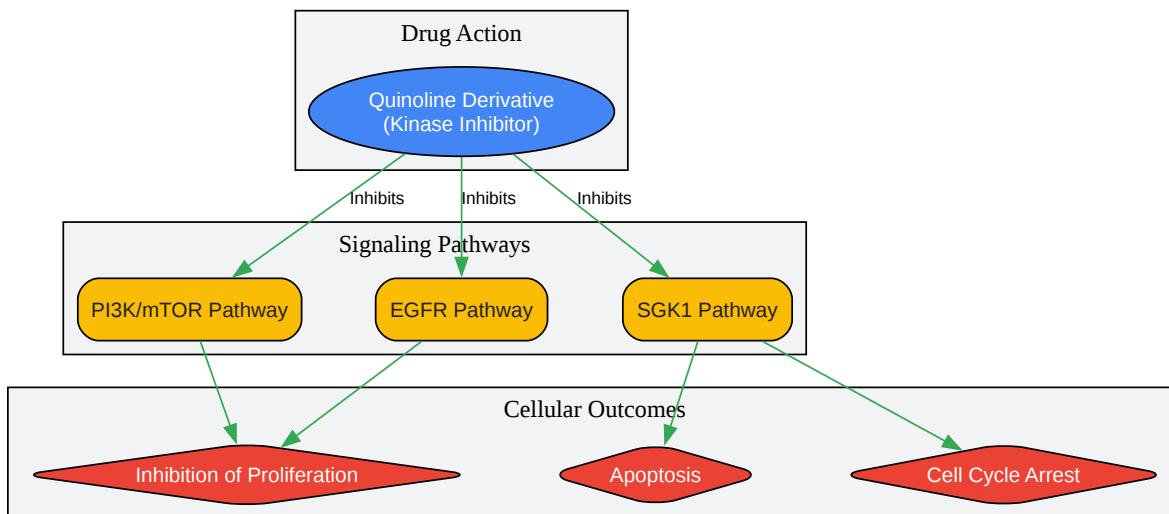
4-chloro-8-(trifluoromethyl)quinoline serves as a crucial starting material for the synthesis of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiparasitic agents.

CRTh2 Receptor Antagonists for Inflammatory Diseases

This quinoline derivative is utilized as a reagent in the discovery of potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.^[1] CRTh2 is a G-protein coupled receptor involved in the inflammatory cascade of allergic diseases such as asthma and allergic rhinitis.

Anticancer Agents

Derivatives of **4-chloro-8-(trifluoromethyl)quinoline** have shown promise as anticancer agents, often functioning as kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and lipophilicity, improving the pharmacological properties of the final compounds.[8] Several signaling pathways have been identified as targets for quinoline-based anticancer drugs.

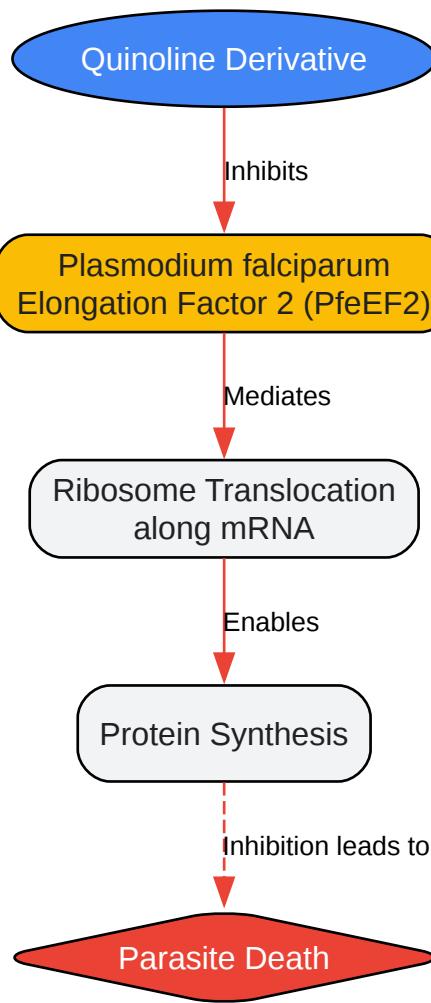


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Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.

Antiparasitic Agents

The 4-aminoquinoline scaffold, readily accessible from **4-chloro-8-(trifluoromethyl)quinoline**, is a well-established pharmacophore in the development of antiparasitic drugs, particularly for malaria.[8] A novel mechanism of action for some quinoline derivatives involves the inhibition of the *Plasmodium falciparum* translation elongation factor 2 (PfeEF2), which is essential for protein synthesis in the parasite.[9][10][11][12]



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Caption: Antimalarial mechanism of action via inhibition of PfeEF2.

Safety and Handling

4-chloro-8-(trifluoromethyl)quinoline should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear protective gloves, clothing, and eye protection. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-chloro-8-(trifluoromethyl)quinoline is a compound of significant interest to the scientific and drug development communities. Its versatile chemistry allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The insights into its

application in developing novel anti-inflammatory, anticancer, and antiparasitic agents underscore its importance as a key building block in medicinal chemistry. Further research into the specific mechanisms of action of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics.

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